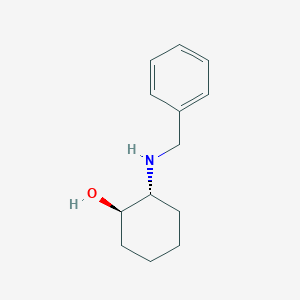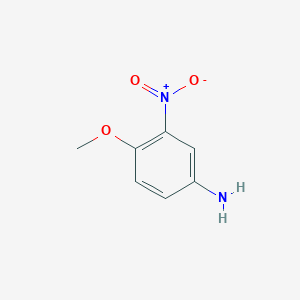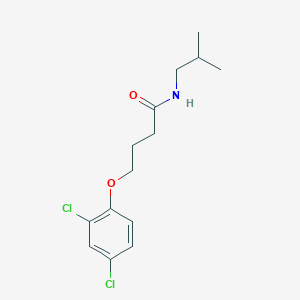
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone
Overview
Description
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMNQ is a quinone derivative that can undergo redox reactions, making it a useful tool in studying oxidative stress and cellular signaling pathways. In
Mechanism Of Action
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone undergoes redox cycling in cells, which involves the transfer of electrons between (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone and cellular components such as NADH and NADPH. This redox cycling generates ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA. (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has also been shown to activate the Nrf2 pathway, which upregulates the expression of various antioxidant enzymes and proteins.
Biochemical And Physiological Effects
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has been shown to induce oxidative stress and activate cellular signaling pathways in various cell types, including neuronal cells, immune cells, and cancer cells. It has been used to study the role of oxidative stress in various diseases, including neurodegenerative diseases, cancer, and autoimmune diseases.
Advantages And Limitations For Lab Experiments
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has several advantages for lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it is important to note that (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can also be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. It is also important to use appropriate controls and to interpret results with caution.
Future Directions
There are several potential future directions for research involving (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone. One area of interest is the role of oxidative stress and cellular signaling pathways in aging and age-related diseases. (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone could also be used to study the effects of oxidative stress on mitochondrial function and metabolism. Additionally, (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone could be used in drug discovery to identify compounds that can modulate cellular signaling pathways and protect against oxidative stress.
Synthesis Methods
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can be synthesized through a multi-step process involving the reaction of 2-methyl-1,4-naphthoquinone with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then reduced to form (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone. The purity of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can be improved through recrystallization and column chromatography.
Scientific Research Applications
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has been widely used in scientific research to study oxidative stress and cellular signaling pathways. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) through redox cycling. This oxidative stress can activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant defenses.
properties
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-9,12H,10-11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROLXTXTZFNQT-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163707 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone | |
CAS RN |
59082-26-7, 54752-30-6 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59082-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methylphenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54752-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















